molecular formula C11H12FN3 B1286121 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine CAS No. 1049988-73-9

1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1286121
CAS No.: 1049988-73-9
M. Wt: 205.23 g/mol
InChI Key: ADCLBVAKXCZNJM-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and an ethanamine moiety

Scientific Research Applications

1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Another approach involves the enantioselective biocatalytic reduction of 1-(4-fluorophenyl)ethanone using biocatalysts such as Petroselinum crispum cells. This method allows for the production of enantiomerically pure compounds under aqueous conditions at temperatures ranging from 23 to 27°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(4-fluorophenyl)ethanone, while reduction can produce 1-(4-fluorophenyl)ethanol.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine is unique due to the presence of both a pyrazole ring and a fluorophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8(13)9-6-14-15(7-9)11-4-2-10(12)3-5-11/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCLBVAKXCZNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216090
Record name 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049988-73-9
Record name 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049988-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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